molecular formula C16H12Cl2N4O3S3 B6568334 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 1021215-99-5

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B6568334
CAS No.: 1021215-99-5
M. Wt: 475.4 g/mol
InChI Key: PSVGCPMRSKABJL-UHFFFAOYSA-N
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Description

The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative with a complex substitution pattern. Its structure features:

  • A pyrimidine core substituted with an amino group at position 4 and a sulfonyl-linked 5-chlorothiophen-2-yl moiety at position 3.
  • A sulfanyl bridge at position 2, connecting the pyrimidine to an acetamide group.
  • An N-(4-chlorophenyl)acetamide terminus, contributing aromatic and halogenated properties.

The sulfonyl and sulfanyl groups may enhance hydrogen-bonding capacity and metabolic stability, while the chlorine atoms on both the thiophene and phenyl rings likely increase lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3S3/c17-9-1-3-10(4-2-9)21-13(23)8-26-16-20-7-11(15(19)22-16)28(24,25)14-6-5-12(18)27-14/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVGCPMRSKABJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key differences: Replaces the 5-(5-chlorothiophen-2-yl)sulfonyl group with a 4,6-diaminopyrimidine.
  • Conformational analysis : The pyrimidine and 4-chlorophenyl rings form dihedral angles of 42.25° (intramolecular N–H⋯N hydrogen bond stabilizes the folded conformation) .

N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key differences : Substitutes the 4-chlorophenyl group with a 2-chlorophenyl moiety.
  • Conformational analysis : The dihedral angle between pyrimidine and benzene rings increases to 67.84° , reducing planarity compared to the target compound’s likely conformation .

N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide

  • Key differences: Replaces pyrimidine with a pyridine ring and introduces cyano/methylsulfanyl groups.

Analogues with Heterocyclic Variations

2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

  • Key differences : Substitutes pyrimidine with a triazole ring and adds a methyl group on the phenyl ring.
  • Implications : The triazole core may enhance metabolic stability but reduce hydrogen-bonding capacity compared to pyrimidine .

2-[[3-(4-Chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

  • Key differences : Features a fused pyrimidoindole system and difluorophenyl group.

Key Observations

Conformational Flexibility: Compounds with diaminopyrimidine or flexible sulfanyl bridges exhibit greater conformational variability, whereas fused-ring systems (e.g., pyrimidoindole) are more rigid .

Biological Implications : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets, similar to its role in kinase inhibitors .

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